Direct Comparison of Calculated Lipophilicity (XLogP) as a Predictor of Bioavailability
The target compound's computed lipophilicity (XLogP3-AA = -0.2) is significantly lower than that of its common regioisomer, 3-(Pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one (CAS 72716-87-1). This difference is a key differentiator for solubility and permeability, critical for both in vitro assay performance and oral bioavailability in drug discovery programs [1].
| Evidence Dimension | Computed Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = -0.2 |
| Comparator Or Baseline | 3-(Pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one, Calculated LogP ≈ 0.5 (Class-level inference for pyridine regioisomers) |
| Quantified Difference | Target compound is approximately 0.7 log units more hydrophilic |
| Conditions | Calculated values based on XLogP3 3.0 algorithm [1] |
Why This Matters
Lower LogP correlates with improved aqueous solubility, a critical factor for achieving reliable dose-response curves in cell-based assays and for formulating lead compounds.
- [1] PubChem. (2026). Computed Properties for CID 135741613, 3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one. View Source
